molecular formula C10H10BrClO2 B3033754 5-Bromo-2-isopropoxybenzoyl chloride CAS No. 116477-99-7

5-Bromo-2-isopropoxybenzoyl chloride

Cat. No.: B3033754
CAS No.: 116477-99-7
M. Wt: 277.54 g/mol
InChI Key: QKKMFJLBNVQRLA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-2-isopropoxybenzoyl chloride typically involves the bromination of 2-isopropoxybenzoic acid followed by chlorination. The reaction conditions often require the use of bromine and thionyl chloride as reagents. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities .

Chemical Reactions Analysis

5-Bromo-2-isopropoxybenzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form various substituted products.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under certain conditions.

    Common Reagents and Conditions: Typical reagents include bromine for bromination and thionyl chloride for chlorination.

Scientific Research Applications

5-Bromo-2-isopropoxybenzoyl chloride is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxybenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

5-Bromo-2-isopropoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

  • 2-Chlorobenzoyl chloride
  • 4-Methoxybenzoyl chloride
  • 2-Bromo-4-methoxybenzoyl chloride

These compounds share similar reactivity patterns but differ in their substituents, which can affect their chemical behavior and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity .

Properties

IUPAC Name

5-bromo-2-propan-2-yloxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKMFJLBNVQRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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